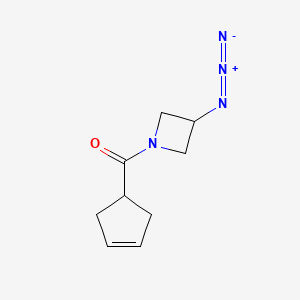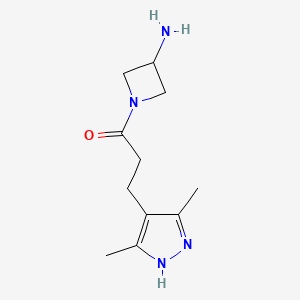
1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Descripción general
Descripción
1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known as 4-Fluoropiperidin-1-yl-2-piperidin-4-yl-ethan-1-one, is a synthetic compound used in a variety of scientific research applications. It is a fluorinated piperidine derivative that has a wide range of applications in organic chemistry, biochemistry, and pharmaceuticals. This compound has been studied for its potential to be used as a drug or a drug target.
Aplicaciones Científicas De Investigación
1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one has been used in a variety of scientific research applications. It has been studied for its potential to be used as a drug or a drug target. It has also been studied for its potential to be used as an inhibitor of phosphodiesterase-4 (PDE4). In addition, this compound has been studied for its potential to be used as a selective agonist for the serotonin receptor 5-HT2A.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of phosphodiesterase-4 (PDE4). This inhibition leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), which is involved in a variety of cellular processes. In addition, this compound has been shown to act as a selective agonist for the serotonin receptor 5-HT2A. This activation leads to an increase in serotonin levels, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects
1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one has been studied for its potential to be used as a drug or a drug target. In animal studies, this compound has been shown to have antidepressant, anxiolytic, and anti-inflammatory effects. In addition, this compound has been studied for its potential to be used as an inhibitor of phosphodiesterase-4 (PDE4). This inhibition has been shown to lead to an increase in the levels of cyclic adenosine monophosphate (cAMP), which is involved in a variety of cellular processes. Furthermore, this compound has been shown to act as a selective agonist for the serotonin receptor 5-HT2A. This activation has been shown to lead to an increase in serotonin levels, which is involved in a variety of physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one in lab experiments has several advantages. This compound is relatively easy to synthesize and is available in a high purity. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to using this compound in lab experiments. For example, this compound is not water soluble, which limits its use in aqueous solutions. In addition, this compound is not commercially available, which makes it difficult to obtain in large quantities.
Direcciones Futuras
The potential applications of 1-(4-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-oneridin-1-yl-2-piperidin-4-yl-ethan-1-one are vast and varied. Future research could focus on developing new synthesis methods for this compound, as well as exploring its potential use as a drug or drug target. In addition, further research could be conducted to examine the biochemical and physiological effects of this compound and to develop new methods of using it in lab experiments. Finally,
Propiedades
IUPAC Name |
1-(4-fluoropiperidin-1-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-11-3-7-15(8-4-11)12(16)9-10-1-5-14-6-2-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTXLGMVPDAKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)










